molecular formula C15H14N4O4S B2595358 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide CAS No. 946264-05-7

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide

Cat. No.: B2595358
CAS No.: 946264-05-7
M. Wt: 346.36
InChI Key: CQKMMOBQCCKHMO-UHFFFAOYSA-N
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Description

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide is a complex organic compound that features a unique combination of furan, pyridazine, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide typically involves multi-step organic reactions The process begins with the preparation of the furan-2-yl and pyridazine intermediates, which are then coupled through a series of condensation and substitution reactions

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and scale up the synthesis. The use of catalysts and solvents that facilitate the desired transformations while minimizing side reactions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, pH, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Scientific Research Applications

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide has been studied for its applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe due to its unique structure.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-carboxamide
  • N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-thiol

Uniqueness

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide is unique due to its combination of furan, pyridazine, and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S/c20-15-6-5-13(14-4-2-10-23-14)18-19(15)9-8-17-24(21,22)12-3-1-7-16-11-12/h1-7,10-11,17H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKMMOBQCCKHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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